Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate

Description

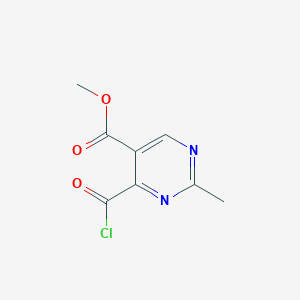

Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a chlorocarbonyl (-COCl) group at the 4-position and a methyl ester (-COOCH₃) at the 5-position of the pyrimidine ring. This compound is notable for its electrophilic chlorocarbonyl group, which facilitates nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis, particularly in the construction of PROTACs (Proteolysis-Targeting Chimeras) . Its structural features enable conjugation with amine-containing linkers or ligands, as demonstrated in PROTAC synthesis schemes .

Properties

CAS No. |

241470-00-8 |

|---|---|

Molecular Formula |

C8H7ClN2O3 |

Molecular Weight |

214.60 g/mol |

IUPAC Name |

methyl 4-carbonochloridoyl-2-methylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C8H7ClN2O3/c1-4-10-3-5(8(13)14-2)6(11-4)7(9)12/h3H,1-2H3 |

InChI Key |

FIFGZNVHOZUHJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)C(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate typically involves the chlorination of a precursor compound. One common method is the reaction of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid with methanol in the presence of a chlorinating agent such as thionyl chloride or oxalyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the chlorocarbonyl group can be replaced by various nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Reduction: The chlorocarbonyl group can be reduced to a hydroxymethyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, primary amines, or thiols in the presence of a base like triethylamine.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Hydrolysis: Formation of 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylic acid.

Reduction: Formation of 4-(hydroxymethyl)-2-methylpyrimidine-5-carboxylate.

Scientific Research Applications

Chemistry: Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is used as a building block in the synthesis of more complex pyrimidine derivatives. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins. It helps in understanding the binding mechanisms and the effects of structural modifications on biological activity.

Medicine: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Pyrimidine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties, making this compound valuable in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and versatility make it a useful intermediate in various chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Selected Pyrimidine Derivatives

*Calculated based on molecular formula C₈H₇ClN₂O₃.

Key Observations:

- Chlorocarbonyl vs. Chloro/Methylthio : The chlorocarbonyl group in the target compound enhances electrophilicity compared to chloro or methylthio substituents (e.g., ), enabling direct amide bond formation without activating agents .

- Ester Groups : Methyl esters (target compound) vs. ethyl esters (e.g., ) influence solubility and hydrolysis rates. Methyl esters generally exhibit faster hydrolysis under basic conditions.

- Ring Saturation : Tetrahydro derivatives (e.g., ) exhibit conformational rigidity, affecting biological activity but reducing reactivity compared to aromatic pyrimidines.

Table 2: Reactivity Comparison

Key Findings:

- The chlorocarbonyl group in the target compound allows efficient conjugation with amines (e.g., in PROTAC synthesis ), unlike chloro or methylthio analogs requiring harsher conditions .

- Hydrolysis of the methyl ester to the carboxylic acid (observed in PROTAC intermediate synthesis ) is faster than ethyl ester hydrolysis, enabling controlled derivatization.

Key Insights:

- The target compound’s primary application is in chemical biology (PROTACs) rather than direct therapeutic use, unlike tetrahydro-thioxo analogs with reported analgesic activity .

- Antioxidant activity is more pronounced in Biginelli-type pyrimidines (e.g., thioxo derivatives ) due to radical scavenging thiol groups, absent in the chlorocarbonyl analog.

Biological Activity

Methyl 4-(chlorocarbonyl)-2-methylpyrimidine-5-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article aims to compile and summarize the available research findings regarding its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyrimidine Ring : The presence of a pyrimidine moiety contributes to its biological activity.

- Chlorocarbonyl Group : This functional group is known to enhance reactivity and may influence interactions with biological targets.

- Carboxylate Group : The carboxylate moiety can participate in hydrogen bonding and ionic interactions, potentially affecting binding affinity to receptors.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, studies on related pyrimidine derivatives have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with tumor growth.

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MDA-MB-231 | 3.3 | |

| Compound B | HeLa | 5.0 | |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

The antimicrobial properties of this compound have been explored through various assays. Compounds with similar functionalities have demonstrated efficacy against bacterial strains, suggesting that this compound may also possess antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Variations : Modifications at the 2-position of the pyrimidine ring have been shown to impact potency significantly. For example, introducing electron-withdrawing groups can enhance binding affinity to target enzymes.

- Potency Enhancement : Compounds with alkyl or halogen substituents at key positions often exhibit improved biological activity.

Case Studies

- In Vitro Studies :

- A study focusing on a series of pyrimidine derivatives found that certain modifications led to enhanced inhibitory effects on cell proliferation in cancer models, indicating a potential pathway for developing effective antitumor agents.

- In Vivo Studies :

- Preliminary animal studies demonstrated that derivatives of this compound could reduce tumor size in xenograft models, supporting further investigation into its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.